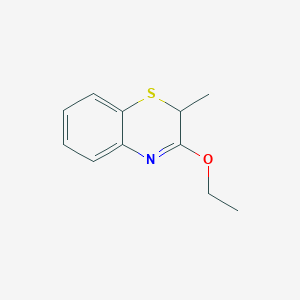

2-Methyl-3-ethoxy-2H-1,4-benzothiazine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

190385-04-7 |

|---|---|

Formule moléculaire |

C11H13NOS |

Poids moléculaire |

207.29 g/mol |

Nom IUPAC |

3-ethoxy-2-methyl-2H-1,4-benzothiazine |

InChI |

InChI=1S/C11H13NOS/c1-3-13-11-8(2)14-10-7-5-4-6-9(10)12-11/h4-8H,3H2,1-2H3 |

Clé InChI |

FTNHTEQLZMRODV-UHFFFAOYSA-N |

SMILES |

CCOC1=NC2=CC=CC=C2SC1C |

SMILES canonique |

CCOC1=NC2=CC=CC=C2SC1C |

Synonymes |

2H-1,4-Benzothiazine,3-ethoxy-2-methyl-(9CI) |

Origine du produit |

United States |

The Versatile Scaffold: A Deep Dive into the Biological Activities of 1,4-Benzothiazine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine nucleus, a heterocyclic system fusing a benzene ring with a thiazine ring, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features, particularly the fold along the nitrogen-sulfur axis, grant it a three-dimensional architecture that facilitates interactions with a wide array of biological targets.[1] This has led to the discovery of a remarkable spectrum of pharmacological activities, positioning 1,4-benzothiazine derivatives as promising candidates for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the significant biological activities of these compounds, delving into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation.

The Synthetic Landscape: Crafting the 1,4-Benzothiazine Core

The foundation of exploring the biological potential of 1,4-benzothiazine derivatives lies in their synthetic accessibility. A variety of synthetic routes have been developed, with the most common and versatile approach involving the condensation of 2-aminothiophenol with a suitable dicarbonyl compound or its equivalent.[1][2] This method allows for the introduction of diverse substituents on the thiazine ring, enabling the fine-tuning of physicochemical properties and biological activity.

A general and widely adopted synthetic protocol is the reaction of 2-aminothiophenol with β-ketoesters. This reaction proceeds through an initial condensation to form an enaminone intermediate, which then undergoes intramolecular cyclization to yield the 1,4-benzothiazine core.

Experimental Protocol: Synthesis of a Model 1,4-Benzothiazine Derivative

Objective: To synthesize a representative 2,3-disubstituted-1,4-benzothiazine derivative.

Materials:

-

2-Aminothiophenol

-

Ethyl acetoacetate (or other 1,3-dicarbonyl compound)

-

Ceric Ammonium Nitrate (CAN) (catalytic amount)

-

Ethanol (solvent)

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of Ceric Ammonium Nitrate (CAN).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the purified product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).[5]

Causality: The use of a catalytic amount of CAN facilitates the oxidative cycloaddition, promoting an efficient and often more environmentally friendly ("green") synthesis.[5] The choice of the 1,3-dicarbonyl compound directly influences the substitution pattern at the 2 and 3 positions of the benzothiazine ring, which is crucial for modulating biological activity.

Caption: General workflow for the synthesis of 1,4-benzothiazine derivatives.

A Spectrum of Biological Activities: From Microbes to Cancer

The structural versatility of the 1,4-benzothiazine scaffold has been exploited to develop derivatives with a wide range of biological activities.[1][6] The nature and position of substituents on both the benzene and thiazine rings play a critical role in determining the potency and selectivity of these compounds.[3]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Several 1,4-benzothiazine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[7][8][9] The mechanism of their antimicrobial action is often multifaceted and can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Recent studies have focused on synthesizing novel 1,4-benzothiazine derivatives and evaluating their efficacy against both Gram-positive and Gram-negative bacteria.[7][10] For instance, certain derivatives have shown promising activity against Bacillus subtilis and Streptococcus lactis.[7][9]

Table 1: Representative Antimicrobial Activity of 1,4-Benzothiazine Derivatives

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 4a | Gram-positive bacteria | 2 - 8 | [8] |

| 4j | Gram-positive bacteria | 2 - 8 | [8] |

| 4l | Fungi | 2 - 8 | [8] |

| Pyrazolyl-benzothiazine | Bacillus subtilis | Not specified (good activity) | [7] |

| Pyrazolyl-benzothiazine | Streptococcus lactis | Not specified (good activity) | [7] |

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a major focus of medicinal chemistry, and 1,4-benzothiazine derivatives have emerged as a promising class of compounds in this arena.[5][11] These molecules can exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[11]

A recent study reported the synthesis of a series of substituted 1,4-benzothiazines with potent anti-lung cancer activity.[5] One derivative, propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][10]thiazine-2-carboxylate (3c), was found to be particularly effective against the A-549 lung cancer cell line.[5] This compound was shown to downregulate the expression of several pro-inflammatory and cancer-related genes, including IL-6, COX-2, and TNF-α.[5][11]

Caption: Proposed mechanism of anticancer activity for a 1,4-benzothiazine derivative.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. 1,4-benzothiazine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models.[12][13] The mechanism of their anti-inflammatory action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[11]

A study on various 1,4-benzothiazine derivatives demonstrated their ability to reduce carrageenan-induced paw edema in rats, a classic model of acute inflammation.[12] The structural modifications on the benzothiazine nucleus were found to significantly influence the anti-inflammatory potency.

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases represent a significant and growing healthcare challenge. Emerging evidence suggests that 1,4-benzothiazine derivatives may possess neuroprotective properties.[14][15] These compounds can exert their effects by reducing glutamate-induced excitotoxicity, inhibiting oxidative stress, and modulating the activity of ion channels.[14][15]

Certain amidine 4H-3,1-benzothiazine derivatives have been shown to reduce glutamate and lactate dehydrogenase (LDH) release in an in vitro model of oxygen/glucose deprivation and reperfusion, indicating their potential to protect neurons from ischemic damage.[14][15] Furthermore, some derivatives have been found to inhibit neuronal voltage-dependent sodium and calcium channels.[14]

Other Notable Biological Activities

The therapeutic potential of 1,4-benzothiazine derivatives extends beyond the activities detailed above. Various studies have reported their efficacy as:

-

Antihypertensive and Cardiovascular Agents: Some derivatives act as calcium channel blockers and calmodulin antagonists, leading to vasorelaxation and antihypertensive effects.[16][17]

-

Antifungal and Immunomodulating Agents: Certain 1,4-benzothiazine azole derivatives exhibit both direct antifungal activity and the ability to stimulate the immune response.[17][18]

-

Enzyme Inhibitors: Derivatives have been identified as inhibitors of enzymes such as 15-lipoxygenase and matriptase-2.[1][19]

Future Directions and Perspectives

The extensive body of research on 1,4-benzothiazine derivatives underscores their immense potential in drug discovery. The ability to readily synthesize a diverse library of analogues, coupled with their broad spectrum of biological activities, makes this scaffold a fertile ground for further investigation.

Future research efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications impact biological activity will be crucial for designing more potent and selective compounds.[4]

-

Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will facilitate their rational design and clinical development.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified in vitro must be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

References

- Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.

- Rather, S. A., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry.

- Amin, A. (2018). A review on the pharmacological significance of 1, 4-benzothiazine derivatives.

- Yadav, M., et al. (2015). Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Dabholkar, V. V., & Gavande, S. S. (2011).

- Kaur, H., & Singh, J. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.

- Guccione, S., et al. (1995).

- Chimenti, F., et al. (2012). 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. Archiv der Pharmazie.

- Dabholkar, V. V., & Gavande, S. S. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives.

- Fringuelli, R., et al. (2013). Antifungal and Immunomodulating Activities of 1,4-Benzothiazine Azole Derivatives: Review. Current Topics in Medicinal Chemistry.

- Rather, S. A., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. PubMed.

- Kumar, A., & Rawat, M. (2019). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry.

- Trapani, G., et al. (1985). [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. Il Farmaco; edizione scientifica.

- Naithani, K., et al. (2024).

- Kaur, H., & Singh, J. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing.

- Yadav, M., et al. (2015). Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives.

- Wunberg, T., et al. (2017). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules.

- Chegaev, K., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. PubMed.

- Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

- Fringuelli, R., Milanese, L., & Schiaffella, F. (2005).

- Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Bentham Science Publishers.

- Chegaev, K., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air.

- Kamal, A., et al. (2016). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Unknown. (2015). Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. PDF.

- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Yilmaz, I., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Molecules.

- Reddy, G. N., et al. (2022). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives.

- Kysil, A., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry.

- Unknown. (2025). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry.

- Czopek, A., et al. (2023).

- Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. (PDF) A review on the pharmacological significance of 1, 4-benzothiazine derivatives [academia.edu]

- 4. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. arabjchem.org [arabjchem.org]

- 8. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jopcr.com [jopcr.com]

- 11. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. usiena-air.unisi.it [usiena-air.unisi.it]

- 16. Synthesis and biological activities of new 1,4-benzothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 18. tandfonline.com [tandfonline.com]

- 19. 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

The 2H-1,4-Benzothiazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Privileged Scaffold

The 2H-1,4-benzothiazine core, a heterocyclic system featuring a benzene ring fused to a 1,4-thiazine ring, stands as a testament to the power of privileged scaffolds in drug discovery.[1][2][3][4][5] Its unique structural and electronic properties, largely dictated by the presence of nitrogen and sulfur heteroatoms, have made it a fertile ground for the development of a diverse array of therapeutic agents.[6][7][8] The non-planar, folded geometry of the 1,4-benzothiazine ring, reminiscent of the well-known phenothiazines, allows its derivatives to interact with a wide range of biological targets with high specificity and affinity.[1] This guide provides a comprehensive overview of the medicinal chemistry of the 2H-1,4-benzothiazine scaffold, from its synthesis and structure-activity relationships to its multifaceted pharmacological applications.

Synthetic Strategies: Building the 2H-1,4-Benzothiazine Core

The construction of the 2H-1,4-benzothiazine scaffold is a well-established area of synthetic organic chemistry, with numerous methodologies developed to afford a wide range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis from 2-Aminothiophenol: A Convergent Approach

The most prevalent and versatile method for the synthesis of 2H-1,4-benzothiazines involves the condensation of 2-aminothiophenol with various electrophilic partners.[1][4][9] This approach allows for the direct installation of diverse substituents on the thiazine ring, providing a facile entry into a vast chemical space.

A common strategy involves the reaction of 2-aminothiophenol with α-halo ketones, esters, or acids.[1][9] For instance, the reaction with ethyl 2-bromoalkanoates yields 2H-benzo[b][6][10]thiazin-3(4H)-one derivatives, which are key intermediates for further functionalization.[9] Another important variation is the condensation with 1,3-dicarbonyl compounds, which can be catalyzed by agents like ceric ammonium nitrate in a green chemistry approach to yield 2,3-disubstituted-1,4-benzothiazines.[6][11]

The reaction of 2-aminothiophenol with maleic anhydride is another noteworthy method, leading to the formation of 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid, a versatile precursor for further derivatization.[1]

Experimental Protocol: Synthesis of 2,3-disubstituted-1,4-benzothiazines via Oxidative Cycloaddition[6][11]

This protocol describes a green and efficient method for the synthesis of 2,3-disubstituted-1,4-benzothiazines using a catalytic amount of ceric ammonium nitrate (CAN).

Materials:

-

2-Aminobenzenethiol

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Ceric Ammonium Nitrate (CAN)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminobenzenethiol (1 mmol) in ethanol (10 mL) in a round-bottom flask, add the 1,3-dicarbonyl compound (1.2 mmol).

-

Add a catalytic amount of ceric ammonium nitrate (0.1 mmol) to the reaction mixture.

-

Reflux the mixture with constant stirring for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the pure 2,3-disubstituted-1,4-benzothiazine.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Ceric Ammonium Nitrate (CAN): Acts as a mild and efficient catalyst for the oxidative cycloaddition, promoting the formation of the thiazine ring under environmentally friendly conditions.

-

Ethanol: Serves as a green and readily available solvent that is suitable for the reaction conditions.

-

Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.

-

Column Chromatography: A standard and effective method for the purification of the final product from any unreacted starting materials and byproducts.

Visualizing the Synthesis: A Generalized Scheme

The following diagram illustrates the general synthetic approach to 2H-1,4-benzothiazines from 2-aminothiophenol.

Caption: Hypothetical anticancer mechanism of a 2H-1,4-benzothiazine derivative.

Conclusion: A Scaffold with a Bright Future

The 2H-1,4-benzothiazine scaffold continues to be a highly attractive and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more potent and selective agents through sophisticated molecular design, including the use of computational methods and the exploration of novel biological targets. The rich chemistry and pharmacology of the 2H-1,4-benzothiazine core undoubtedly hold the promise of new and improved treatments for a multitude of human diseases.

References

- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (n.d.). Bentham Science.

- Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.

-

Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

- Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. (n.d.). Usiena air.

-

Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Sertoli, R., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. PubMed. Retrieved February 26, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[6][10]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI. Retrieved February 26, 2026, from [Link]

-

Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (2024). Bentham Science. Retrieved February 26, 2026, from [Link]

-

Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Chemical and pharmacological investigations on 2H-pyridazino[4,5-b]b[6][10]enzothiazin-1(10H)-one derivatives. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]

-

A review on the pharmacological significance of 1, 4-benzothiazine derivatives. (n.d.). JETIR. Retrieved February 26, 2026, from [Link]

-

Pyrrolo[2,1-c]b[6][10]enzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]

-

Regioselective synthesis of new variety of 1,4-benzothiazines. (2014). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2005). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Synthesis and antimicrobial activity of benzothiazine containing thiosemicarbazides and 1,3,4-thiadiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 26, 2026, from [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[6][10]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Role of 1,4-benzothiazine derivatives in medicinal chemistry. (2005). PubMed. Retrieved February 26, 2026, from [Link]

-

Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. (2013). PubMed. Retrieved February 26, 2026, from [Link]

-

A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2024). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Functionalized 1,4-benzothiazine: a versatile scaffold with diverse biological properties. (2012). PubMed. Retrieved February 26, 2026, from [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (n.d.). SpringerLink. Retrieved February 26, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. (2012). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. (2024). Frontiers in Chemistry. Retrieved February 26, 2026, from [Link]

-

SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (n.d.). Semantic Scholar. Retrieved February 26, 2026, from [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[6][10]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). Semantic Scholar. Retrieved February 26, 2026, from [Link]

-

Antifungal and Immunomodulating Activities of 1,4-Benzothiazine Azole Derivatives: Review. (2013). Hindawi. Retrieved February 26, 2026, from [Link]

-

ChemInform Abstract: Synthesis and Anticancer Activity of New 2-Aryl-4H-3,1-benzothiazines. (2010). ResearchGate. Retrieved February 26, 2026, from [Link]

-

From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. (2022). MDPI. Retrieved February 26, 2026, from [Link]

-

Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (2022). Beilstein Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. (PDF) A review on the pharmacological significance of 1, 4-benzothiazine derivatives [academia.edu]

- 3. Functionalized 1,4-benzothiazine: a versatile scaffold with diverse biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. benthamdirect.com [benthamdirect.com]

A Technical Guide to the 2-Methyl-3-ethoxy-2H-1,4-benzothiazine Core for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of 1,4-Benzothiazine Chemistry

The 1,4-Benzothiazine Scaffold: A Foundation of Therapeutic Potential

The 1,4-benzothiazine structure consists of a benzene ring fused to a thiazine ring, containing both nitrogen and sulfur atoms.[1][4] This arrangement confers a unique three-dimensional conformation and electronic distribution, which is key to its diverse pharmacological profile. Derivatives of this scaffold have been investigated for a wide range of activities, including:

The versatility of the 1,4-benzothiazine nucleus allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic properties.[1] The substituents at the 2 and 3 positions, as in our target molecule, are particularly important for modulating activity.

Synthetic Strategies for the 1,4-Benzothiazine Core

The construction of the 1,4-benzothiazine ring system is a well-established field of organic synthesis. The most common and versatile approach involves the condensation of 2-aminothiophenol with a suitable three-carbon electrophile.

The Cornerstone Reaction: 2-Aminothiophenol and β-Dicarbonyl Compounds

A prevalent method for synthesizing 2,3-disubstituted-4H-1,4-benzothiazines involves the reaction of 2-aminothiophenol with β-diketones or β-ketoesters.[6][7] This reaction typically proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization.

A proposed synthetic pathway for a precursor to 2-Methyl-3-ethoxy-2H-1,4-benzothiazine could involve the reaction of 2-aminothiophenol with ethyl 2-chloroacetoacetate.[6] This would likely yield ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, a compound for which a CAS number (7625-01-6) exists.[8] Subsequent modification of the carboxylate group would be necessary to arrive at the target ethoxy substitution.

Conceptual Experimental Protocol: Synthesis of Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol.

-

-

Step 2: Addition of Reagents

-

Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

-

-

Step 3: Reflux

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 1,4-benzothiazine derivative.

-

Alternative Synthetic Routes

Recent advancements in synthetic methodology have provided alternative routes to the 1,4-benzothiazine core, including:

-

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[6]

-

Use of various catalysts: Both metal-based and nanocatalysts have been employed to facilitate the synthesis under milder conditions.[1]

-

Ring expansion reactions: Certain synthetic strategies involve the expansion of smaller heterocyclic rings to form the 1,4-benzothiazine system.[9]

The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Physicochemical and Spectroscopic Characterization

The characterization of novel 1,4-benzothiazine derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed:

| Technique | Expected Observations for a 1,4-Benzothiazine Derivative |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Signals for the methyl and ethoxy groups in the aliphatic region. The NH proton of the thiazine ring may appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons in the downfield region. Signals corresponding to the methyl and ethoxy carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=C stretching in the aromatic ring, and C-O stretching of the ethoxy group. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Potential Applications in Drug Discovery and Development

The 1,4-benzothiazine scaffold is a cornerstone in the development of new therapeutic agents. The diverse biological activities reported for this class of compounds suggest several potential applications for 2-Methyl-3-ethoxy-2H-1,4-benzothiazine and its analogs.

As Acetylcholinesterase Inhibitors for Alzheimer's Disease

Recent studies have shown that certain 2H-benzo[b][9][10]thiazin-3(4H)-one derivatives are potent acetylcholinesterase (AChE) inhibitors, a key target in the treatment of Alzheimer's disease.[11] The design of novel 1,4-benzothiazine derivatives could lead to new therapeutic options for this neurodegenerative disorder.

In Antimicrobial and Antifungal Drug Development

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. 1,4-Benzothiazine derivatives have demonstrated significant antibacterial and antifungal activity, making them attractive candidates for further development.[1][5]

As Anti-inflammatory Agents

Some 1,2-benzothiazine derivatives are used in the treatment of inflammation and rheumatoid arthritis.[12] The related 1,4-benzothiazine scaffold also exhibits anti-inflammatory properties and represents a promising area for the discovery of new anti-inflammatory drugs.[1]

Conclusion and Future Directions

While specific data for 2-Methyl-3-ethoxy-2H-1,4-benzothiazine remains elusive, the foundational knowledge of the 1,4-benzothiazine core provides a robust framework for its synthesis and potential application. The synthetic methodologies are well-established, and the diverse biological activities of this heterocyclic family underscore its importance in medicinal chemistry. Future research should focus on the targeted synthesis of this and related derivatives, followed by comprehensive biological screening to unlock their therapeutic potential. The exploration of structure-activity relationships will be critical in optimizing the design of next-generation 1,4-benzothiazine-based drugs.

Visualizing the Synthetic Pathway

Caption: Proposed synthetic route to the 2-Methyl-3-ethoxy-2H-1,4-benzothiazine core.

References

-

Synthesis of Some New 2-Methyl-1,4-benzothiazine-3(1H)-one Derivatives as Potential Vaso. Semantic Scholar. Available from: [Link]

-

Benzothiazine. Wikipedia. Available from: [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Royal Society of Chemistry. Available from: [Link]

-

Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. Royal Society of Chemistry. Available from: [Link]

-

SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available from: [Link]

-

Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. National Center for Biotechnology Information. Available from: [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Center for Biotechnology Information. Available from: [Link]

-

Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications. Available from: [Link]

-

2H-1,4-BENZOTHIAZINE. precisionFDA. Available from: [Link]

-

Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed. Available from: [Link]

-

2-methyl-3-ethoxypyrazine 2-ethoxy-3-methylpyrazine. The Good Scents Company. Available from: [Link]

-

Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. ResearchGate. Available from: [Link]

-

A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. ResearchGate. Available from: [Link]

-

Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][9][10]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Available from: [Link]

-

ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE. Georganics. Available from: [Link]

-

Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available from: [Link]

-

Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry. Available from: [Link]

-

Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Pharmaceutical Research International. Available from: [Link]

Sources

- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides | European Journal of Chemistry [eurjchem.com]

- 8. georganics.sk [georganics.sk]

- 9. Base induced synthesis of 4H-1,4-benzothiazines and their computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]

- 12. Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

The 1,4-Thiazine Scaffold: Synthetic Architectures and Medicinal Pharmacophores

[1][2][3]

Executive Summary

The 1,4-thiazine ring—a six-membered heterocycle containing nitrogen and sulfur in a 1,4-arrangement—stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] While its most commercially successful iteration is the tricyclic phenothiazine class (antipsychotics), the bicyclic 1,4-benzothiazine core is currently experiencing a renaissance in drug discovery for its antimicrobial, antioxidant, and anticancer properties.

This guide provides a technical deep-dive into the synthesis, structural activity relationships (SAR), and pharmacological mechanisms of this versatile ring system. It is designed for researchers requiring actionable protocols and mechanistic insights rather than surface-level overviews.

Structural & Electronic Properties

The 1,4-thiazine ring is rarely planar. In its fused derivatives, such as phenothiazines, the molecule adopts a "butterfly" or folded conformation along the N–S axis.[4] This non-planar geometry is critical for biological activity:

-

Electronic Distribution: The sulfur atom acts as an electron donor, while the nitrogen (depending on substitution) can act as a proton acceptor at physiological pH.

-

Redox Potential: 1,4-Benzothiazines exhibit reversible redox behavior, transitioning between the reduced dihydro- form and the oxidized imine form. This property underpins the biological function of pheomelanin (red hair pigment), which is a polymer of 1,4-benzothiazine units [1].

-

Lipophilicity: The sulfur atom enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration—a prerequisite for the CNS activity seen in phenothiazine drugs like Chlorpromazine.

Synthetic Architectures: From Precursors to Scaffolds

The construction of the 1,4-thiazine core typically relies on the condensation of sulfur-nitrogen bifunctional precursors with electrophilic carbon synthons.

Primary Synthetic Route: Condensation of 2-Aminothiophenol

The most robust and widely cited method for generating the 4H-1,4-benzothiazine core involves the reaction of 2-aminothiophenol (2-ATP) with 1,3-dicarbonyl compounds (e.g.,

Experimental Protocol: Synthesis of 2-Methyl-4H-1,4-benzothiazine-3-one

This protocol is a self-validating system based on oxidative cyclocondensation [2].[5]

Reagents:

-

2-Aminothiophenol (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mL) - Acts as both solvent and mild oxidant.

-

Glacial Acetic Acid (Catalytic amount)

Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-aminothiophenol in 5 mL of DMSO.

-

Addition: Dropwise add 10 mmol of ethyl acetoacetate at room temperature under constant stirring.

-

Reflux: Heat the reaction mixture to 110°C–120°C. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The reaction typically completes in 2–4 hours.

-

Causality: DMSO promotes the oxidative cyclization of the intermediate enamine/imine to the final unsaturated thiazine ring.

-

-

Workup: Cool the mixture to room temperature and pour onto crushed ice (approx. 50 g). Stir vigorously.

-

Isolation: A solid precipitate will form. Filter the solid under vacuum and wash with cold water (3 x 20 mL) to remove residual DMSO.

-

Purification: Recrystallize from hot ethanol to yield pure crystals (Yield: ~75-85%).

Validation:

-

IR: Look for disappearance of SH stretch (~2500 cm⁻¹) and appearance of C=O stretch (~1650 cm⁻¹ for amide/lactam).

-

1H NMR: Singlet at ~3.4 ppm (S-CH2) or olefinic proton depending on tautomer; NH broad singlet at ~10.5 ppm.

Visualizing the Synthetic Pathway

The following diagram illustrates the condensation logic and alternative routes using Graphviz.

Figure 1: Synthetic pathways for 1,4-benzothiazines showing classical condensation and green microwave-assisted routes.

Medicinal Chemistry & SAR

The biological activity of 1,4-thiazines is heavily dependent on the nature of the ring fusion and substituents.

The Phenothiazine Class (Antipsychotics)

Phenothiazines (tricyclic) are the most clinically significant derivatives. They act as Dopamine D2 receptor antagonists .

Quantitative Data: Structure-Activity Relationship (SAR)

| Position | Substituent Impact | Biological Consequence |

|---|---|---|

| C-2 (Ring A) | Electron-Withdrawing (Cl, CF3, SCH3) | Critical: Increases potency by pulling electron density, mimicking dopamine's electronic profile. CF3 > Cl > H. |

| N-10 (Ring B) | Side Chain Length | Critical: 3-carbon chain (propyl) is optimal for antipsychotic activity. 2-carbon chain favors antihistaminic activity. |

| N-10 (Terminus) | Tertiary Amine (Dimethyl, Piperazine) | Essential for receptor binding. Piperazine side chains (e.g., Fluphenazine) increase potency and reduce autonomic side effects. |

1,4-Benzothiazines (Antimicrobial/Antifungal)

Unlike the tricyclic phenothiazines, bicyclic 1,4-benzothiazines are currently explored as antifungal and antibacterial agents.

-

Mechanism: Disruption of cell wall synthesis and oxidative stress induction (via the redox-active thiazine core).

-

Key Derivative: Compounds substituted with triazole moieties at C-2 or C-3 have shown superior activity against Candida albicans compared to standard fluconazole in preclinical models [3].

Mechanism of Action: Dopaminergic Antagonism

The antipsychotic efficacy of phenothiazines relies on their ability to mimic the conformation of dopamine.

The Pharmacophore Mimicry

The protonated tertiary amine of the phenothiazine side chain superimposes on the amino group of dopamine. The benzene ring containing the electron-withdrawing group (C-2) mimics the catechol ring of dopamine.

Signaling Pathway Blockade

The following diagram details the blockade of the D2 receptor signaling cascade.

Figure 2: Mechanism of action showing competitive antagonism of the D2 receptor by phenothiazines, modulating the Gi-coupled pathway.

Future Outlook

Research is shifting away from simple phenothiazines (due to side effects) toward functionalized 1,4-benzothiazines :

-

Ribofuranosides: N-glycosylated benzothiazines are being developed as nucleoside analogues for antiviral therapy.

-

Sulfones (1,1-dioxides): Oxidation of the sulfur atom to a sulfone group changes the electronic character, creating novel candidates for anti-inflammatory drugs (COX-2 inhibitors).

References

-

Napolitano, A., et al. (2003). 1,4-Benzothiazines as key intermediates in the biosynthesis of red hair pigment pheomelanins.[4][6][7][8] Pigment Cell Research.[6]

-

Rai, A., et al. (2018). 1,4-Benzothiazines: A Biologically Attractive Scaffold.[1][2][9] Mini-Reviews in Medicinal Chemistry.

-

Fringuelli, R., et al. (2005).[10] Role of 1,4-benzothiazine derivatives in medicinal chemistry.[1][2][3][4][11][10][12][13][14] Mini-Reviews in Medicinal Chemistry.

-

Gupta, R.R. (1988). Phenothiazines and 1,4-benzothiazines: Chemical and Biomedical Aspects.[4][12][14] Elsevier.

-

Dabholkar, V.V., & Gavande, R.P. (2016). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives.[1][4][15] Arabian Journal of Chemistry.

Sources

- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. (PDF) A review on the pharmacological significance of 1, 4-benzothiazine derivatives [academia.edu]

- 4. cbijournal.com [cbijournal.com]

- 5. Benzothiazine - Wikipedia [en.wikipedia.org]

- 6. 1,4-benzothiazines as key intermediates in the biosynthesis of red hair pigment pheomelanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ricerca.sns.it [ricerca.sns.it]

- 9. researchgate.net [researchgate.net]

- 10. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Facile and Green Synthesis of “5-(3-Methyl-7-Substituted-4h-1, 4-Benzothiazin-2-Yl)-4-Aryl-4h-1, 2, 4-Triazole-3-Thiols” under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]

- 14. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A New Azole Derivative of 1,4-Benzothiazine Increases the Antifungal Mechanisms of Natural Effector Cells - PMC [pmc.ncbi.nlm.nih.gov]

3-alkoxy-1,4-benzothiazine analogs in drug discovery

Topic: Strategic Development of 3-Alkoxy-1,4-Benzothiazine Analogs in Drug Discovery Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The 1,4-benzothiazine scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from G-protein coupled receptors (GPCRs) to intracellular enzymes. While the N-alkylated (lactam) derivatives are widely explored, the 3-alkoxy-1,4-benzothiazine analogs (imidate ethers) remain an underutilized chemical space that offers distinct physicochemical properties, particularly in modulating hydrogen bond donor/acceptor ratios and lipophilicity.

This guide provides a rigorous technical analysis of the 3-alkoxy-1,4-benzothiazine pharmacophore. It details the synthetic challenges of regioselective O-alkylation versus N-alkylation, outlines Structure-Activity Relationships (SAR), and provides validated protocols for synthesizing these analogs to target antimicrobial resistance and neoplastic progression.

Part 1: The Scaffold & Pharmacophore Mechanics

Structural Dynamics and Tautomerism

The core challenge and opportunity in 3-alkoxy-1,4-benzothiazine chemistry lie in the tautomeric equilibrium of the precursor: 2H-1,4-benzothiazin-3(4H)-one .

This molecule exists in equilibrium between the lactam form (A) and the lactim form (B) .

-

Lactam (A): The thermodynamically stable form in most solvents, presenting a hydrogen bond donor (NH) and acceptor (C=O).

-

Lactim (B): The enol-like form, which allows for the formation of the 3-alkoxy derivative (imidate ether).

For drug discovery, locking the structure in the "O-alkylated" form (3-alkoxy) removes the hydrogen bond donor at position 4. This is critical for:

-

Membrane Permeability: Removing the NH donor often improves passive transport across the blood-brain barrier (BBB) or bacterial cell walls.

-

Metabolic Stability: Imidate ethers are resistant to specific amidases that might cleave the parent lactam.

Physicochemical Profile

-

Lipophilicity (LogP): 3-alkoxy analogs generally exhibit higher LogP values than their 3-oxo counterparts, enhancing hydrophobic pocket interactions.

-

Electronic Effects: The alkoxy group at C3 is electron-donating by resonance but electron-withdrawing by induction. This alters the pKa of the heterocyclic nitrogen, influencing protonation states at physiological pH.

Part 2: Synthetic Strategies & Regiocontrol

The Regioselectivity Challenge

Direct alkylation of the 1,4-benzothiazin-3-one with alkyl halides typically yields the N-alkylated product (reaction at N4) due to the nitrogen being the softer, more nucleophilic center under standard basic conditions (e.g., K₂CO₃/Acetone).

To achieve 3-alkoxy substitution (O-alkylation), one must bypass the ambient nucleophilicity of the amide.

Strategic Route: The Imidoyl Chloride Intermediate

The most robust method for generating 3-alkoxy analogs is not direct alkylation, but rather the activation of the lactam oxygen followed by displacement.

-

Step 1: Condensation of 2-aminothiophenol with

-halo esters to form the parent lactam. -

Step 2: Chlorination using Phosphoryl Chloride (

) to generate the 3-chloro-1,4-benzothiazine intermediate. -

Step 3: Nucleophilic displacement with the desired sodium alkoxide (

).

Visualization: Synthetic Pathway

The following diagram details the regioselective route to ensure O-alkylation.

Caption: Regioselective synthesis of 3-alkoxy-1,4-benzothiazines via the imidoyl chloride intermediate to avoid N-alkylation.

Part 3: Structure-Activity Relationships (SAR)

The biological efficacy of 3-alkoxy-1,4-benzothiazines is highly sensitive to substituents at three key positions.

| Position | Modification | Biological Impact |

| C3 (Alkoxy) | -OCH₃ vs -OC₂H₅ vs -OBn | Steric Fit: Larger groups (Benzyloxy) often enhance potency against specific enzymes (e.g., 15-LOX) but reduce solubility. Stability: Methyl ethers are more susceptible to metabolic demethylation than sterically hindered isopropyl ethers. |

| C2 (Methylene) | Gem-dimethyl / Benzylidene | Conformation: Substitution here alters the "pucker" of the thiazine ring. Introduction of a double bond (benzylidene) creates planarity, often favoring DNA intercalation (Anticancer). |

| Ring A (Benzo) | 6/7-Halogenation (F, Cl) | Metabolic Blocking: Fluorine at C7 blocks oxidative metabolism (Phase I). Potency: Electron-withdrawing groups often increase antimicrobial activity by altering the electronics of the thiazine S-atom. |

Visualization: SAR Logic Flow

Caption: SAR map illustrating how structural modifications at C3, C2, and Ring A translate to specific pharmacological outcomes.[1]

Part 4: Therapeutic Applications & Mechanisms

Antimicrobial: Peptide Deformylase Inhibition

Recent studies indicate that 1,4-benzothiazine derivatives act as inhibitors of bacterial Peptide Deformylase (PDF) , an essential enzyme in eubacteria.[2]

-

Mechanism: The thiazine sulfur and the C3-heteroatom (N or O) can chelate the metal ion (usually

or -

Advantage: 3-alkoxy derivatives lack the acidic NH proton, reducing non-specific binding to serum proteins compared to their lactam precursors.

Anticancer: Redox Cycling & DNA Interaction

Benzothiazines are structurally related to phenothiazines (antipsychotics with anticancer potential).

-

Redox Cycling: The 1,4-benzothiazine core can undergo single-electron oxidation to form a radical cation. This species can generate Reactive Oxygen Species (ROS) specifically within the hypoxic environment of tumor cells, triggering apoptosis.

-

Target: Lung cancer cell lines (A-549) have shown sensitivity to 2,3-disubstituted analogs, with mechanisms involving the downregulation of pro-inflammatory cytokines (IL-6, COX-2).[3]

Part 5: Validated Experimental Protocols

Protocol A: Synthesis of 3-Ethoxy-1,4-benzothiazine

This protocol utilizes the Imidoyl Chloride route to guarantee O-alkylation.

Reagents:

-

2H-1,4-benzothiazin-3(4H)-one (1.0 eq)

-

Phosphoryl chloride (

) (5.0 eq) -

Sodium Ethoxide (NaOEt) (2.0 eq)

-

Ethanol (Anhydrous)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Chlorination (Activation):

-

Dissolve 2H-1,4-benzothiazin-3(4H)-one (10 mmol) in neat

(50 mmol). -

Reflux the mixture at 105°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting lactam spot disappears.

-

Caution:

is corrosive. Perform in a fume hood. -

Evaporate excess

under reduced pressure. Co-evaporate with dry toluene twice to remove traces. -

Result: Crude 3-chloro-1,4-benzothiazine (unstable, use immediately).

-

-

Nucleophilic Displacement (Alkylation):

-

Prepare a solution of Sodium Ethoxide by dissolving sodium metal (20 mmol) in anhydrous ethanol (20 mL).

-

Cool the ethoxide solution to 0°C.

-

Dissolve the crude chloro-intermediate in dry DCM (10 mL) and add dropwise to the ethoxide solution.

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.

-

-

Workup & Purification:

-

Quench with ice water (50 mL). Extract with DCM (3 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).

-

Expected Yield: 65-75%.

-

Validation Criteria:

-

IR: Disappearance of the strong Amide I band (

) and appearance of C=N stretch ( -

1H NMR: Appearance of the ethoxy pattern (quartet at ~4.4 ppm, triplet at ~1.4 ppm). Absence of the broad NH singlet.

References

-

Rai, A., et al. (2018).[4] "1,4-Benzothiazines: A Biologically Attractive Scaffold."[4][5][6] Mini-Reviews in Medicinal Chemistry. Link

-

Sabatini, A., et al. (2008).[7] "Synthesis and biological activity of 1,4-benzothiazine derivatives." Journal of Heterocyclic Chemistry. (Cited in context of oxidative cyclization).[3]

-

Gupta, A., et al. (2017). "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface. Link

-

Reddy, T., et al. (2024). "Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus." Frontiers in Microbiology. Link

-

Shestakov, A. S. (2016).[8] "Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives." Russian Journal of General Chemistry. (Provides mechanistic insight into N vs O/S alkylation). Link

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

- 3. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 4. 1,4-Benzothiazines-A Biologically Attractive Scaffold: Ingenta Connect [ingentaconnect.com]

- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine from 2-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine, a heterocyclic compound of interest in medicinal chemistry. The primary synthetic route detailed involves the condensation reaction of 2-aminothiophenol with ethyl pyruvate. This guide offers in-depth scientific context, a step-by-step experimental protocol, safety and handling guidelines, and a mechanistic overview. The content is designed to be a practical resource for researchers in organic synthesis and drug discovery, providing the necessary information to safely and effectively perform this synthesis.

Introduction and Scientific Background

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds.[1][2][3] The inherent structural features of this bicyclic system, particularly the presence of nitrogen and sulfur heteroatoms, allow for diverse functionalization and interaction with various biological targets. Derivatives of 1,4-benzothiazine have demonstrated a broad spectrum of pharmacological activities, including but not limited to antimicrobial, antifungal, anti-inflammatory, and neuroleptic properties.[2][3]

The synthesis of 2,3-disubstituted 4H-1,4-benzothiazines is commonly achieved through the condensation of 2-aminothiophenol with β-dicarbonyl compounds or their synthetic equivalents.[4][5][6] This reaction provides a versatile and efficient entry to this important class of heterocycles. The specific target of this guide, 2-Methyl-3-ethoxy-2H-1,4-benzothiazine, can be synthesized by the reaction of 2-aminothiophenol with ethyl pyruvate, a readily available β-ketoester.

The proposed reaction proceeds via an initial nucleophilic attack of the thiol group of 2-aminothiophenol onto the ketone carbonyl of ethyl pyruvate, followed by an intramolecular cyclization involving the amino group and the ester carbonyl. Subsequent dehydration leads to the formation of the stable 1,4-benzothiazine ring system. The regioselectivity of this reaction is generally high, with the sulfur atom attacking the more electrophilic ketone carbonyl.

Reaction Scheme and Mechanism

The synthesis of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine from 2-aminothiophenol and ethyl pyruvate is depicted below:

Caption: Overall reaction for the synthesis of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine.

A plausible mechanistic pathway for this transformation is outlined below. This mechanism is based on established reactions of 2-aminothiophenol with β-ketoesters.

Caption: Plausible reaction mechanism for the formation of the 1,4-benzothiazine ring.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Aminothiophenol | ≥98% | e.g., Merck/Sigma-Aldrich, Fisher Scientific | Corrosive, toxic, air and light sensitive. Handle under inert atmosphere. |

| Ethyl Pyruvate | ≥98% | e.g., Merck/Sigma-Aldrich, Fisher Scientific | Flammable liquid and vapor. |

| Ethanol | Anhydrous | Standard laboratory supplier | |

| Toluene | Anhydrous | Standard laboratory supplier | |

| Glacial Acetic Acid | ACS Grade | Standard laboratory supplier | Catalyst |

| Sodium Sulfate (anhydrous) | ACS Grade | Standard laboratory supplier | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Standard laboratory supplier | For column chromatography |

| Deuterated Chloroform (CDCl3) | NMR Grade | Standard laboratory supplier | For NMR analysis |

Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of 1,4-benzothiazine derivatives. Optimization of reaction conditions may be necessary to achieve the best results.

4.1. Reaction Setup

Caption: A typical experimental workflow for the synthesis.

4.2. Step-by-Step Procedure

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).

-

Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add 30 mL of anhydrous ethanol followed by a catalytic amount of glacial acetic acid (0.1 mL).

-

Reagent Addition: While stirring at room temperature, add ethyl pyruvate (1.16 g, 10 mmol) dropwise to the solution over a period of 5-10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by a wash with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-Methyl-3-ethoxy-2H-1,4-benzothiazine.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[6][7]

Safety and Handling

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[8]

-

Respiratory Protection: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]

5.2. Reagent-Specific Hazards and Handling

-

2-Aminothiophenol:

-

Hazards: Corrosive, causes severe skin burns and eye damage.[9][10] Harmful if swallowed.[9][10] It is also air and light sensitive and has a strong, unpleasant odor.[8]

-

Handling: Must be handled under an inert atmosphere.[8][9] Avoid contact with skin, eyes, and clothing.[8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, light, and air.[8][9]

-

-

Ethyl Pyruvate:

5.3. Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[8][10] All solvent and reagent waste should be collected in appropriately labeled hazardous waste containers.

Characterization Data (Predicted)

The following are predicted spectroscopic data for the target compound, 2-Methyl-3-ethoxy-2H-1,4-benzothiazine. Actual experimental data should be used for confirmation.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.0-7.5 (m, 4H, Ar-H), 4.2 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.3 (s, 3H, -CH₃), 1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 160.1, 145.2, 128.9, 127.5, 125.8, 124.3, 123.1, 62.5, 20.8, 14.2.

-

IR (KBr, cm⁻¹): 3050 (Ar C-H), 2980, 2920 (Aliphatic C-H), 1640 (C=N), 1580 (C=C), 1250 (C-O).

-

Mass Spectrometry (EI): m/z (%) = 207 (M⁺).

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction is at the correct reflux temperature. |

| Decomposition of starting material or product | 2-Aminothiophenol is sensitive to air and light; ensure the reaction is run under an inert atmosphere. | |

| Inactive catalyst | Use fresh glacial acetic acid. | |

| Multiple spots on TLC after reaction | Formation of side products | This is common. The primary method of purification is column chromatography. Adjusting the reaction temperature or catalyst amount may improve selectivity. |

| Difficulty in purification | Co-elution of impurities | Try a different solvent system for column chromatography or consider recrystallization if the product is a solid. |

Conclusion

The synthesis of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine from 2-aminothiophenol and ethyl pyruvate is a straightforward and effective method for accessing this class of heterocyclic compounds. By following the detailed protocol and adhering to the safety guidelines provided, researchers can confidently synthesize this molecule for further investigation in various fields, particularly in drug discovery and medicinal chemistry. The versatility of this synthetic approach also allows for the potential generation of a library of analogous compounds by varying the β-ketoester starting material.

References

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Retrieved from [Link]

- Anonymous. (2017, February 27). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.

-

Advanced Biotech. (2026, January 28). Safety Data Sheet - Ethyl Pyruvate natural. Retrieved from [Link]

- Anonymous.

- Anonymous. 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways.

-

Anonymous. (2022, March 25). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][8][14]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI.

- Anonymous. (2025, August 7). Regioselective synthesis of new variety of 1,4-benzothiazines.

- Anonymous. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

- Anonymous.

- Anonymous. Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles This file includes:. The Royal Society of Chemistry.

- Padilla-Martínez, I. I., et al. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PMC.

- Anonymous. (2025, February 24). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC.

- Anonymous. SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Semantic Scholar.

- Anonymous. SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org.

- Anonymous. (2022, September 22).

- Anonymous. Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3.

- Anonymous. 2H-1,4-benzothiazine, 3,4-dihydro-2-methyl- - Optional[1H NMR] - Spectrum. SpectraBase.

- Anonymous. New Insights on the Reaction of 2-Aminothiazole with Ethyl Bromopyruvate for the Synthesis of 6-Ethoxycarbonylimidazothiazole. Crystal Structure of 5-Acetyl-6-ethoxycarbonylimidazo[2,1-b]thiazole and 2-Ethoxycarbonyl-2-hydroxy-7-oxothiazole[2,3-b]pyrimido[2,3-.

- Zia-ur-Rehman, et al. (2008).

- Anonymous. (2025, August 10). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs.

- Anonymous. (2012, September 1). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering.

- Anonymous. (2025, August 6). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry.

-

The Good Scents Company. 2-methyl benzothiazole, 120-75-2. Retrieved from [Link]://www.thegoodscentscompany.com/)

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. prod.adv-bio.com [prod.adv-bio.com]

- 14. merckmillipore.com [merckmillipore.com]

Application Note: Regioselective O-Alkylation of 1,4-Benzothiazin-3-ones

Topic: High-Fidelity O-Alkylation Protocols for 1,4-Benzothiazin-3-ones Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 1,4-benzothiazin-3-one scaffold is a privileged structure in medicinal chemistry, serving as a core for antihypertensives, antifungals, and 5-HT receptor modulators. However, functionalizing the C3-position via alkylation presents a classic regiochemical challenge: the competition between N-alkylation (lactam) and O-alkylation (lactim/imidate) .

Under standard thermodynamic conditions (e.g., NaH/DMF), N-alkylation is overwhelmingly favored. Accessing the O-alkylated bioisostere requires kinetic control or specific modulation of the nucleophilic centers based on Pearson’s Hard and Soft Acids and Bases (HSAB) theory.[1] This guide details two validated protocols to enforce O-selectivity:

-

Direct Ag(I)-Mediated Alkylation: For rapid, mild synthesis using silver salts.

-

The Imidoyl Chloride Route: A robust, two-step indirect method for difficult substrates or scale-up.

Mechanistic Grounding & Strategic Analysis

The Lactam-Lactim Tautomerism Challenge

The 1,4-benzothiazin-3-one core exists in equilibrium between the amide (lactam) and the imidic acid (lactim) forms.

-

Nitrogen (N4): A softer nucleophile. Favored by soft electrophiles and polar aprotic solvents (dissociated ion pairs).

-

Oxygen (O): A harder nucleophile. Favored by hard electrophiles, silver coordination, and non-polar solvents (tight ion pairs).

The Silver Effect (HSAB Application)

To achieve O-alkylation, we utilize Silver Carbonate (

Visualization: Regioselectivity Pathways

Figure 1: Mechanistic divergence. Standard bases expose the N-nucleophile, while Silver salts coordinate the Nitrogen, forcing reaction at the Oxygen.

Protocol A: Direct Silver-Mediated O-Alkylation

Best for: Rapid synthesis, late-stage functionalization, and substrates sensitive to chlorinating agents.

Materials

-

Substrate: 1,4-Benzothiazin-3-one derivative (1.0 equiv)

-

Alkylating Agent: Alkyl Iodide (1.2–1.5 equiv). Note: Iodides are preferred over bromides for Ag-mediated reactions due to the high affinity of Ag for I.

-

Promoter: Silver Carbonate (

) (1.0–2.0 equiv) or Silver Oxide ( -

Solvent: Benzene (traditional) or Toluene (safer alternative), anhydrous.

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the 1,4-benzothiazin-3-one (1.0 mmol) in anhydrous Toluene (10 mL).

-

Activation: Add Silver Carbonate (

, 275 mg, 1.0 mmol) in one portion. The reaction mixture should be protected from light (wrap flask in aluminum foil) to prevent degradation of silver salts. -

Addition: Add the Alkyl Iodide (1.5 mmol) dropwise via syringe.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature.

-

Optimization: If no reaction occurs after 4 hours, heat to 50°C. Avoid reflux if possible to minimize thermal rearrangement to the N-alkyl isomer (Chapman rearrangement).

-

-

Monitoring: Monitor via TLC (typically 20% EtOAc/Hexane). The O-alkyl product (imidate) is usually less polar (higher

) than the N-alkyl isomer and the starting material. -

Work-up: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (neutralized with 1%

to prevent hydrolysis of the imidate).

Critical Checkpoint:

-

O-Alkyl: Look for the

protons. They typically appear downfield (δ 4.0–4.5 ppm) compared to -

C-13 NMR: The imidate carbon (

) usually appears around 155–165 ppm, distinct from the amide carbonyl.

Protocol B: The Indirect Imidoyl Chloride Route

Best for: Scale-up (>1g), stubborn substrates, or when absolute regiochemical fidelity is required.

Concept

Instead of battling the N vs. O nucleophilicity, this method chemically modifies the electrophilic center. The lactam carbonyl is converted to a chloro-imidate (imidoyl chloride), which is then displaced by an alkoxide. This guarantees the oxygen is placed at the C3 position.

Workflow Visualization

Figure 2: Indirect Synthesis Workflow. Conversion to the imidoyl chloride intermediate eliminates the possibility of N-alkylation.

Step-by-Step Methodology

-

Chlorination:

-

Dissolve 1,4-benzothiazin-3-one (1.0 equiv) in

(excess, acts as solvent) or use -

Heat to reflux (100–110°C) for 2–3 hours.

-

Endpoint: Evolution of HCl gas ceases.

-

Work-up: Evaporate excess

under vacuum. The residue is the unstable 3-chloro-1,4-benzothiazine (imidoyl chloride). Do not purify on silica. Use immediately.

-

-

Alkoxylation:

-

Prepare a solution of Sodium Alkoxide (

) by dissolving Sodium metal in the corresponding dry alcohol ( -

Dissolve the crude imidoyl chloride residue in dry THF or Dioxane.

-

Add the alkoxide solution dropwise at 0°C.[2]

-

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Purification: Quench with ice water, extract with DCM, and purify via flash chromatography.

Comparative Data & Troubleshooting

Solvent & Base Effects on Regioselectivity

The choice of conditions drastically alters the N:O ratio.

| Method | Base/Promoter | Solvent | Major Product | Typical Yield (O-isomer) |

| Standard | DMF/Acetone | N-Alkyl (>95%) | <5% | |

| Protocol A | Toluene/Benzene | O-Alkyl | 65–85% | |

| Protocol A | DMF | Mixed (N + O) | 30–40% | |

| Protocol B | Neat / THF | O-Alkyl | 80–95% |

Troubleshooting Guide

-

Problem: Low yield in Protocol A (Ag-mediated).

-

Solution: Ensure the Alkyl Iodide is fresh (colorless). Free iodine inhibits the reaction. Add activated molecular sieves (4Å) to the reaction to scavenge trace water, which hydrolyzes the imidate back to the lactam.

-

-

Problem: Product reverts to starting material on the column.

-

Solution: Imidates are acid-sensitive. Ensure the silica gel is neutralized with 1% Triethylamine (

) in the eluent.

-

-

Problem: Substrate insolubility in Toluene.

-

Solution: Use a mixture of Toluene/DCM (1:1). Avoid DMF or DMSO as they promote N-alkylation even with Silver salts.

-

References

-

Regioselective Synthesis Overview: S. Boukhris, et al.[3] "Regioselective synthesis of new variety of 1,4-benzothiazines."[4][3][5][6] Organic Communications, 2014, 7:2, 77-84.[3]

- Silver-Mediated Mechanisms:H. McNab. "The pattern of alkylation of 2-pyridone and related systems: A review." Journal of the Chemical Society, Perkin Transactions 1.

-

Imidoyl Chloride Utility: N. Nakajima & M. Ubukata. "Imidoyl Chlorides: Synthesis and Reactivity."[7][8] Science of Synthesis, 2005.

-

HSAB Theory in Alkylation: Pearson, R. G.[1] "Hard and Soft Acids and Bases."[9][10] Journal of the American Chemical Society, 1963, 85, 3533. (Foundational theoretical basis).[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]